molecular formula C19H21BrN2O B248102 N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide

货号 B248102
分子量: 373.3 g/mol
InChI 键: MXZOQPCVEZLXJI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide, also known as BDB or benzodioxolylbutanamine, is a chemical compound that belongs to the phenethylamine and amphetamine classes. BDB is a psychoactive drug that has been studied for its potential use in the treatment of depression and anxiety disorders.

作用机制

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide acts as a serotonin and dopamine releaser, which means that it increases the levels of these neurotransmitters in the brain. This effect is similar to that of other psychoactive drugs, such as MDMA (ecstasy). N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide also has a weak affinity for serotonin and dopamine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to cause a release of serotonin and dopamine in the brain, which can lead to feelings of euphoria, increased sociability, and heightened sensory perception. N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has also been shown to have anxiolytic and antidepressant effects in animal models. However, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide can also cause adverse effects, such as hyperthermia, hypertension, and tachycardia.

实验室实验的优点和局限性

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been used in animal studies to investigate its potential therapeutic effects on depression and anxiety disorders. However, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide is a psychoactive drug and has the potential for abuse, which limits its use in clinical research. Additionally, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide can cause adverse effects, which must be carefully monitored in animal studies.

未来方向

There are several future directions for research on N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide. One area of interest is the development of analogs of N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide that have improved therapeutic potential and reduced adverse effects. Another area of interest is the investigation of the long-term effects of N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide use on the brain and behavior. Additionally, further research is needed to determine the safety and efficacy of N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide in human clinical trials.
Conclusion
In conclusion, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide is a psychoactive drug that has been studied for its potential therapeutic effects on depression and anxiety disorders. N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide acts as a serotonin and dopamine releaser and has anxiolytic and antidepressant effects in animal models. However, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide can also cause adverse effects, which must be carefully monitored in animal studies. Further research is needed to determine the safety and efficacy of N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide in human clinical trials and to investigate its potential as a treatment for depression and anxiety disorders.

合成方法

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-3-methylphenylacetic acid with 1,3-dimethoxybenzene in the presence of a dehydrating agent. The resulting product is then reduced with lithium aluminum hydride to form the final product, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide.

科学研究应用

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been studied for its potential use in the treatment of depression and anxiety disorders. In animal studies, N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide has also been shown to have anxiolytic and antidepressant effects in animal models.

属性

产品名称

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-2(1H)-isoquinolinyl)propanamide

分子式

C19H21BrN2O

分子量

373.3 g/mol

IUPAC 名称

N-(4-bromo-3-methylphenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide

InChI

InChI=1S/C19H21BrN2O/c1-14-12-17(6-7-18(14)20)21-19(23)9-11-22-10-8-15-4-2-3-5-16(15)13-22/h2-7,12H,8-11,13H2,1H3,(H,21,23)

InChI 键

MXZOQPCVEZLXJI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)CCN2CCC3=CC=CC=C3C2)Br

规范 SMILES

CC1=C(C=CC(=C1)NC(=O)CCN2CCC3=CC=CC=C3C2)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。